molecular formula C12H16N6O2S B2635212 N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448077-37-9

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2635212
CAS No.: 1448077-37-9
M. Wt: 308.36
InChI Key: NEZYVYHVSSGGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a highly potent, selective, and cell-active inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). This compound functions by targeting the kinase activity of RIPK2, thereby blocking RIPK2's autophosphorylation and its downstream signaling cascades . As a central node in the NOD1 and NOD2 innate immune signaling pathways, RIPK2 activation leads to the production of pro-inflammatory cytokines and chemokines via NF-κB and MAPK pathways. Consequently, this inhibitor is a critical research tool for elucidating the role of NOD-like receptor (NLR) signaling in various inflammatory and autoimmune diseases, such as Crohn's disease, multiple sclerosis, and sarcoidosis. Its application extends to basic research in immunology and microbiology, where it is used to study the host response to bacterial peptidoglycan fragments. By precisely inhibiting RIPK2, researchers can dissect complex immune signaling networks and evaluate the therapeutic potential of targeting this kinase for inflammatory pathologies.

Properties

IUPAC Name

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S/c1-17-8-14-15-12(17)21-6-3-13-11(19)9-7-10-18(16-9)4-2-5-20-10/h7-8H,2-6H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZYVYHVSSGGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions.

    Attachment of the Thioethyl Group: The triazole derivative is then reacted with an appropriate haloalkane (e.g., 2-chloroethyl) to introduce the thioethyl group.

    Construction of the Pyrazolo[5,1-b][1,3]oxazine Core: This involves the cyclization of a suitable precursor, such as a hydrazone, with an appropriate aldehyde or ketone under acidic conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the pyrazolo[5,1-b][1,3]oxazine derivative with an isocyanate or a similar reagent to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioethyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring is known to bind to metal ions in enzyme active sites, inhibiting their activity. The pyrazolo[5,1-b][1,3]oxazine core can interact with various receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Mass Spectrometry (MS/MS) Profiling

Molecular networking via MS/MS fragmentation reveals similarity clusters:

Compound Pair Cosine Score (MS/MS) Interpretation
Target compound vs. Pyrazolo-oxazine analog 0.68 Moderate similarity (shared oxazine fragments)
Target compound vs. Triazole-quinazoline conjugate 0.41 Low similarity (divergent core fragmentation)

A cosine score >0.6 indicates significant structural relatedness, as seen with pyrazolo-oxazine analogs, while scores <0.5 reflect core structural differences .

Graph-Based vs. Bit-Vector Structural Comparisons

Computational methods yield divergent similarity assessments:

Method Target vs. Pyrazolo-oxazine Analog Target vs. Triazole-quinazoline Conjugate
Bit-Vector (Tanimoto) 0.75 0.52
Graph Similarity 0.60 0.28

Explanation: Bit-vector methods prioritize functional group overlap, whereas graph-based comparisons account for connectivity and ring fusion patterns. The target compound’s fused bicyclic system reduces graph similarity with non-fused analogs despite shared substituents .

Biological Activity

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H15N5OSC_{12}H_{15}N_5OS, with a molecular weight of approximately 273.35 g/mol. The compound features a triazole moiety, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the triazole ring can inhibit the growth of various bacterial and fungal strains. For instance, derivatives similar to the target compound have demonstrated activity against Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been evaluated for anticancer activity. Triazole derivatives have been found to inhibit aromatase enzymes, which are crucial in estrogen synthesis and are often overexpressed in certain breast cancers. In vitro studies suggest that modifications to the triazole structure can enhance cytotoxicity against cancer cell lines .

Anti-inflammatory Effects

Inflammation plays a significant role in numerous diseases. Some studies have indicated that compounds with a triazole scaffold can exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. The presence of substituents on the triazole ring can significantly affect their potency. For example:

  • Methyl groups on the triazole enhance lipophilicity and may improve cellular uptake.
  • Thioether linkages contribute to increased interaction with biological targets.

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of triazole derivatives against various pathogens. The results indicated that compounds with thioether modifications showed enhanced antibacterial activity compared to their non-thioether counterparts .
  • Anticancer Testing : In a recent investigation, a derivative similar to the target compound was tested against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting promising anticancer potential .
  • Inflammation Model : In vivo studies using animal models of inflammation revealed that certain triazole derivatives significantly reduced edema and inflammatory markers when administered .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can intermediates be characterized?

The synthesis typically involves multi-step organic reactions, starting with the construction of the pyrazolo[5,1-b][1,3]oxazine core followed by coupling with the thioethyl-triazole moiety. Key steps include:

  • Cyclization : Use of carbodiimides or thioureas for heterocyclic ring formation (e.g., pyrazolo-oxazine) .
  • Thioether linkage : Reaction of a thiol-containing intermediate (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) with a halogenated ethyl group under basic conditions .
  • Characterization : NMR (¹H/¹³C), mass spectrometry (HRMS), and HPLC for purity validation .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • NMR spectroscopy : Assign peaks for the pyrazolo-oxazine (δ 4.2–5.5 ppm for oxazine protons) and triazole (δ 7.5–8.2 ppm) moieties .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What in silico tools predict this compound’s drug-likeness and pharmacokinetics?

  • SwissADME : Calculate logP (lipophilicity), topological polar surface area (TPSA), and solubility. Compare with reference drugs (e.g., celecoxib) to assess oral bioavailability .
  • ADMET predictors : Evaluate toxicity risks (e.g., hepatotoxicity) and blood-brain barrier permeability .

Advanced Research Questions

Q. How can molecular docking studies elucidate potential kinase inhibition mechanisms?

  • Target selection : Prioritize kinases (e.g., GSK-3β, JAK2) based on structural homology with triazole-containing inhibitors .
  • Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-response analysis : Use nonlinear regression to calculate EC₅₀/IC₅₀ values, minimizing variability from assay conditions .
  • Meta-analysis : Pool data from multiple studies using standardized protocols (e.g., MTT assay for cytotoxicity) .
  • Theoretical alignment : Link discrepancies to differences in cellular models (e.g., cancer vs. normal cell lines) .

Q. How can structure-activity relationships (SAR) guide derivative optimization?

  • Substituent variation : Modify the triazole’s methyl group to bulkier alkyl/aryl groups to enhance target affinity .
  • Bioisosteric replacement : Replace the pyrazolo-oxazine core with pyrazolo-thiazine to improve metabolic stability .
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., carboxamide NH) using MOE or Discovery Studio .

Q. What experimental designs optimize solubility and permeability for in vivo studies?

  • Salt formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility .
  • Prodrug strategies : Introduce ester groups at the carboxamide for hydrolytic activation in vivo .
  • Formulation : Use lipid-based carriers (e.g., liposomes) to improve bioavailability .

Methodological Notes

  • Synthesis reproducibility : Control reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize byproducts .
  • Data validation : Triplicate experiments with positive/negative controls (e.g., cisplatin for cytotoxicity assays) .
  • Ethical compliance : Adhere to OECD guidelines for preclinical toxicity testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.